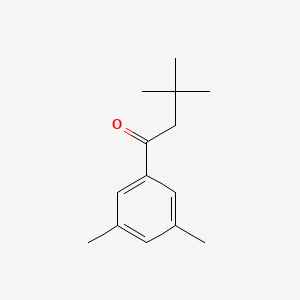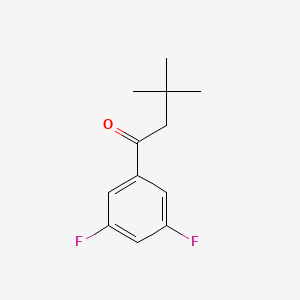
3-(2-Furoyl)-2-methoxypyridine
描述
3-(2-Furoyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a furoyl group at the third position and a methoxy group at the second position
作用机制
Target of Action
The primary target of 3-(2-Furoyl)-2-methoxypyridine is primary amines . This compound is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules .
Mode of Action
This reaction is facilitated by cyanide, typically provided via KCN or NaCN salts .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving primary amines. The compound reacts with primary amines to form fluorescent products, which can be detected by capillary electrophoresis with laser-induced fluorescence (LIF)
Result of Action
The result of the action of this compound is the formation of highly fluorescent conjugates when it reacts with primary amines . This allows for the ultrasensitive detection of primary amines, making it useful in the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules for detection .
Action Environment
It is known that the compound is nonfluorescent in the unreacted state and reacts specifically with amines to form highly fluorescent conjugates . This suggests that the presence and concentration of amines in the environment could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-(2-Furoyl)-2-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with primary amines, forming fluorescent products that are useful in various analytical techniques . The nature of these interactions involves the formation of covalent bonds with amine groups, which can be detected through fluorescence. This property makes this compound a valuable tool in the study of protein and peptide analysis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate proteinase-activated receptors (PARs), which play critical roles in inflammation and cancer progression . Additionally, this compound can modulate intracellular calcium levels, thereby affecting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a fluorogenic probe for primary amines, forming stable fluorescent products upon reaction . This interaction involves the formation of covalent bonds with amine groups, leading to changes in the fluorescence properties of the compound. Furthermore, this compound can inhibit or activate enzymes, thereby influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its application in laboratory settings. This compound is known to be stable under standard laboratory conditions, but its fluorescent properties can degrade over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of protein labeling and detection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used effectively for biochemical analysis. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the degradation of furanic compounds. It interacts with enzymes such as 2-furoyl-CoA dehydrogenase, which plays a role in the metabolism of furoic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with primary amines, facilitating its transport and localization within cells . The distribution of this compound can influence its accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, making it a valuable tool for studying subcellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methoxypyridine+2-Furoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Furoyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The furoyl group can be reduced to form 2-methoxypyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Methoxypyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(2-Furoyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: Another furoyl-substituted heterocycle with applications in fluorescence labeling.
2-Furoyl chloride: A precursor in the synthesis of various furoyl derivatives.
2-Methoxypyridine: A simpler pyridine derivative used in organic synthesis.
Uniqueness
3-(2-Furoyl)-2-methoxypyridine is unique due to the presence of both a furoyl and a methoxy group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
furan-2-yl-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLJIMBHUNLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642174 | |
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-29-3 | |
| Record name | 2-Furanyl(2-methoxy-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furan-2-yl)(2-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















